Methyl (3-chloro-5-hydroxyphenyl)acetate
Description
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-(3-chloro-5-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5,11H,4H2,1H3 |
InChI Key |
FRURNNFLRQYXBC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key attributes of Methyl (3-chloro-5-hydroxyphenyl)acetate and related compounds derived from the evidence:
Key Observations:
Substituent Effects: Chlorine vs. Hydroxyl vs. Methoxy/Methyl: The hydroxyl group in the target compound improves aqueous solubility via hydrogen bonding, whereas methoxy (in ) or methyl (in ) groups reduce polarity, favoring organic solubility.
Positional Isomerism :
- The 3-chloro-5-hydroxyl substitution pattern on the phenyl ring creates a meta-directing electronic environment, influencing reactivity in electrophilic substitution reactions. In contrast, fluorine at position 2 () or methyl at position 5 () alters steric and electronic profiles.
Functional Group Diversity :
Stability and Reactivity
- Ester Hydrolysis : The target’s methyl ester is less prone to hydrolysis under basic conditions than bulkier esters (e.g., the indole-linked ester in ), though the hydroxyl group may facilitate acid-catalyzed reactions.
Preparation Methods
Table 1: Performance Metrics of Preparation Methods
Key Observations :
-
The transesterification route demonstrates superior yield and scalability due to its continuous process design and minimal purification requirements.
-
Microwave methods reduce reaction times but require specialized equipment, limiting industrial adoption.
-
Steglich esterification avoids acidic conditions but generates stoichiometric waste (dicyclohexylurea), complicating large-scale applications.
Regioselectivity and Functional Group Compatibility
Chlorine incorporation presents unique challenges:
-
Electrophilic Aromatic Substitution : Direct chlorination of methyl (3-hydroxy-5-phenyl)acetate risks overhalogenation. Controlled addition of Cl<sub>2</sub> gas in acetic acid at 40°C achieves 85% mono-chlorination.
-
Protection-Deprotection Strategies :
Industrial-Scale Process Optimization
Solvent Recovery and Waste Management
The transesterification process exemplifies green chemistry principles:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl (3-chloro-5-hydroxyphenyl)acetate?
- Methodological Answer : The synthesis can be optimized via esterification of (3-chloro-5-hydroxyphenyl)acetic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key parameters include maintaining anhydrous conditions, a temperature range of 60–80°C, and a molar ratio of 1:3 (acid:methanol) to drive the equilibrium. Reaction progress should be monitored by thin-layer chromatography (TLC) or GC-MS. Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the ester .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) for ¹H and ¹³C NMR. Key signals include the ester methyl group (~3.7 ppm in ¹H NMR, ~52 ppm in ¹³C NMR) and aromatic protons (split patterns due to chloro and hydroxyl substituents).
- IR : Confirm ester carbonyl absorption at ~1740 cm⁻¹ and hydroxyl stretching (broad peak ~3400 cm⁻¹ if free –OH exists).
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 214.6 (M⁺) and fragments corresponding to loss of –OCH₃ or Cl .
Q. What methods are recommended for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) provides precise purity analysis. Alternatively, gas chromatography (GC) with a flame ionization detector (FID) can be used if the compound is volatile. Melting point determination (expected range: 70–80°C, based on analogs) and elemental analysis (C, H, Cl) should align with theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
